molecular formula C8H5F5 B1413199 3,6-Difluoro-2-methylbenzotrifluoride CAS No. 1806321-20-9

3,6-Difluoro-2-methylbenzotrifluoride

Cat. No.: B1413199
CAS No.: 1806321-20-9
M. Wt: 196.12 g/mol
InChI Key: SSUCETFUFOFRFP-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-methylbenzotrifluoride is a fluorinated aromatic compound characterized by a benzene ring substituted with a trifluoromethyl (-CF₃) group, a methyl (-CH₃) group, and fluorine atoms at positions 3 and 6. The trifluoromethyl group imparts strong electron-withdrawing effects, enhancing thermal and chemical stability, while the fluorine and methyl substituents influence steric and electronic properties. This compound is likely utilized in agrochemical, pharmaceutical, or materials science applications due to its lipophilicity and resistance to metabolic degradation .

Properties

IUPAC Name

1,4-difluoro-2-methyl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5/c1-4-5(9)2-3-6(10)7(4)8(11,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUCETFUFOFRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-2-methylbenzotrifluoride typically involves the fluorination of 2-methylbenzotrifluoride. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as sulfur tetrafluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized for high yield and purity, often involving multiple purification steps to remove any by-products or unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 3,6-Difluoro-2-methylbenzotrifluoride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluoride derivatives, while oxidation can produce fluorinated benzoic acids.

Scientific Research Applications

3,6-Difluoro-2-methylbenzotrifluoride has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of fluorinated organic molecules and their interactions with biological systems.

    Medicine: It serves as an intermediate in the synthesis of fluorinated drugs, which often exhibit enhanced biological activity and metabolic stability.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-methylbenzotrifluoride depends on its specific application. In general, the presence of fluorine atoms can significantly alter the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. For example, in pharmaceuticals, the fluorine atoms can enhance the binding affinity of the drug to its target protein, improving its efficacy.

Comparison with Similar Compounds

Electronic and Steric Effects

  • The trifluoromethyl group in the target compound enhances electron withdrawal, reducing electron density on the aromatic ring compared to the aldehyde (CAS 93249-44-6) or carboxylic acid (CAS 112857-68-8) derivatives . This makes the target compound less reactive toward electrophilic substitution but more stable under harsh conditions.

Solubility and Lipophilicity

  • The carboxylic acid derivative (CAS 112857-68-8) exhibits higher polarity and water solubility due to its -COOH group, making it suitable for aqueous-phase reactions .
  • In contrast, the target compound and the sulfane derivative (CAS 1225682-91-6) are more lipophilic, favoring applications in organic solvents or lipid membranes .

Research Findings and Trends

  • Positional Isomerism : The 3,6-difluoro substitution pattern in the target compound creates a meta-para relationship between fluorines, distinct from the ortho-para arrangement in 2,4-Difluoro-3-methylbenzoic acid. This difference alters dipole moments and crystal packing, impacting melting points and solubility .
  • Trifluoromethyl Utility : Compounds with -CF₃ groups (e.g., benzothiazoles in ) are prioritized in drug discovery for their resistance to oxidative degradation, a trait shared with the target compound .

Biological Activity

3,6-Difluoro-2-methylbenzotrifluoride is a fluorinated aromatic compound that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structural properties allow it to interact with various biological targets, making it a candidate for therapeutic applications. This article explores the compound's biological activity, mechanism of action, and potential therapeutic uses.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions. The compound has been investigated for its potential role as an inhibitor of specific enzymes involved in inflammatory pathways and cancer progression.

  • Enzyme Inhibition : It is hypothesized that this compound may inhibit monoacylglycerol lipase (MAGL), an enzyme implicated in neuroinflammation and pain pathways. Inhibition of MAGL leads to increased levels of endocannabinoids, which can have analgesic effects and reduce inflammation .
  • Receptor Interaction : Preliminary studies suggest that this compound may interact with cannabinoid receptors, potentially enhancing their activity. This interaction could lead to various physiological effects, including modulation of pain perception and inflammatory responses.

Case Studies and Research Findings

Research on this compound has highlighted its potential therapeutic applications:

  • Anti-inflammatory Effects : In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests that it may have a role in treating conditions characterized by excessive inflammation.
  • Anticancer Properties : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, particularly in breast cancer cells. The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential.

Data Summary

Study TypeFindingsReference
In vitro Anti-inflammatoryReduced cytokine production in LPS-stimulated macrophages
Anticancer ActivityInduced apoptosis in breast cancer cell lines; activated caspases
Enzyme InteractionPotential MAGL inhibitor; increased endocannabinoid levels

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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